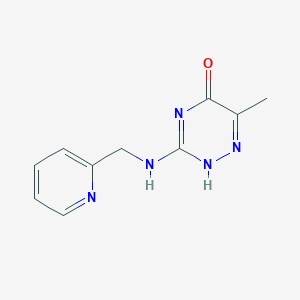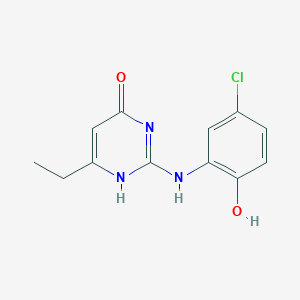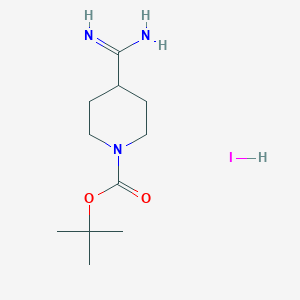![molecular formula C9H13N3O B8007814 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B8007814.png)
3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, leading to the formation of the imidazo[1,5-c]pyrimidine ring . The reaction conditions often include refluxing in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis routes. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen atoms are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of halogen atoms with nucleophiles.
Scientific Research Applications
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and are also investigated for their anticancer properties.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar biological activities and synthetic routes.
Uniqueness
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
3-propan-2-yl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-11-5-7-3-4-10-9(13)12(7)8/h5-6H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJXGSMWDCOHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2N1C(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B8007735.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007750.png)
![1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol](/img/structure/B8007755.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007759.png)
![6-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007765.png)
![1-Phenyl-4-{(e)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethenyl}-1h-pyrazole-3-carboxylic acid](/img/structure/B8007775.png)
![6-methyl-3-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B8007783.png)
![3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B8007787.png)

![6-methyl-5-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B8007800.png)
![1-(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N-methylmethanamine;hydrochloride](/img/structure/B8007825.png)



